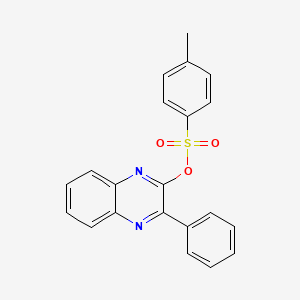
3-Phenylquinoxalin-2-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER involves the reaction of toluene-4-sulfonic acid with 3-phenyl-quinoxalin-2-yl ester. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained. One common method involves using a K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions are optimized using a three-factor, three-level Box-Behnken design to achieve high yield and purity .
Chemical Reactions Analysis
TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological membranes and their functions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent labeling reagent, allowing for the detection and quantification of various biological molecules. It interacts with fatty acids and other biomolecules, facilitating their analysis through high-performance liquid chromatography with fluorescence detection .
Comparison with Similar Compounds
TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER can be compared with other similar compounds, such as:
Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester: This compound is used as a fluorescent labeling reagent for fatty acids.
Para toluenesulfonic acid-catalyzed compounds: These compounds are synthesized using a one-pot, multicomponent reaction approach and have various medicinal and pharmacological properties.
The uniqueness of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER lies in its specific structure and its applications in early discovery research .
Properties
Molecular Formula |
C21H16N2O3S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(3-phenylquinoxalin-2-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H16N2O3S/c1-15-11-13-17(14-12-15)27(24,25)26-21-20(16-7-3-2-4-8-16)22-18-9-5-6-10-19(18)23-21/h2-14H,1H3 |
InChI Key |
FVHHOILYXHUVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















